molecular formula C17H17NO3 B502806 Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Ethyl 3-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B502806
M. Wt: 283.32g/mol
InChI Key: KEBJOJVKCRMNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-methylbenzoyl)amino]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 3-position with an amino group linked to a 4-methylbenzoyl moiety. The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the ester and amide functionalities, which influence its solubility and reactivity.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

ethyl 3-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-5-4-6-15(11-14)18-16(19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

KEBJOJVKCRMNOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Ethyl Benzoate Derivatives

Compound Name Substituent Position Key Substituents Melting Point (°C) Density (g/cm³) pKa (Predicted) Reference
This compound 3 4-Methylbenzoyl N/A ~1.2–1.3* ~9.6*
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4 4-Fluorobenzoyl N/A N/A N/A
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate 4 4-Chloro-3-nitro N/A N/A N/A
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate 3 4-Methylbenzoyl, pyranone 186–188 1.29 9.61

*Estimated based on analogous structures.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves the direct acylation of ethyl 3-aminobenzoate with 4-methylbenzoyl chloride (Figure 1). This nucleophilic acyl substitution proceeds via the attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the target amide. Triethylamine (Et3_3N) is commonly employed as a base to neutralize HCl, driving the reaction to completion.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or methanol.

  • Temperature : Room temperature (20–25°C).

  • Molar Ratio : A 1:1.2 ratio of ethyl 3-aminobenzoate to 4-methylbenzoyl chloride ensures excess acylating agent for maximal conversion.

Procedural Optimization

In a representative protocol, ethyl 3-aminobenzoate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere. 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise, followed by Et3_3N (2.0 equiv). The mixture is stirred for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding white crystalline solids.

Yield : Reported yields range from 70% to 85%, contingent on the purity of starting materials and exclusion of moisture.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Patent literature describes solid-phase methods for related benzamide derivatives, employing resin-bound amines and automated coupling protocols. While adaptable to Ethyl 3-[(4-methylbenzoyl)amino]benzoate, these methods are cost-prohibitive for large-scale synthesis due to reagent expenses and low throughput.

Comparative Analysis of Methods

Efficiency and Scalability

Direct Acylation outperforms alternative routes in simplicity and scalability, requiring fewer purification steps and avoiding hazardous reductants like hydrogen gas. However, Nitro Reduction-Acylation offers flexibility for in-situ amine generation, albeit at the expense of yield.

Cost Considerations

4-Methylbenzoyl chloride is commercially available but may require synthesis from 4-methylbenzoic acid and thionyl chloride (SOCl2_2). Bulk pricing for 4-methylbenzoyl chloride ranges from $120–$150/kg, making it a significant cost driver.

Data Tables

Table 1. Reaction Conditions and Yields for Direct Acylation

ParameterValueSource Citation
SolventDichloromethane
Temperature (°C)20–25
Reaction Time (h)12–24
Yield (%)70–85
Purification MethodRecrystallization (Ethanol)

Table 2. Reagent Costs (Bulk Scale)

ReagentCost per kg (USD)Supplier Count
Ethyl 3-aminobenzoate200–25012
4-Methylbenzoyl chloride120–1509
Triethylamine50–7023

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